Ser-Asn

Beschreibung

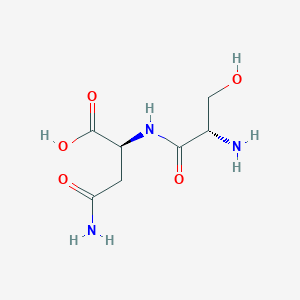

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O5/c8-3(2-11)6(13)10-4(7(14)15)1-5(9)12/h3-4,11H,1-2,8H2,(H2,9,12)(H,10,13)(H,14,15)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFSLKWFMWZEBD-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(CO)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426795 | |

| Record name | L-Asparagine, L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81466-41-3 | |

| Record name | L-Asparagine, L-seryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivatization Strategies for Serine Asparagine Dipeptide

Chemical Synthesis Approaches

Chemical synthesis of peptides, including dipeptides like Ser-Asn, is primarily accomplished through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods involve the stepwise coupling of protected amino acids.

SPPS is a widely utilized technique for peptide synthesis due to its efficiency and amenability to automation. creative-biolabs.comabclonal.comnih.govaltabioscience.com In SPPS, the peptide chain is built upon an insoluble solid support, typically a resin. nih.govaltabioscience.com For the synthesis of this compound, the C-terminal amino acid (Asparagine) is typically anchored to the resin first, followed by the coupling of the N-protected Serine residue.

A crucial aspect of SPPS is the use of protecting groups to prevent unwanted side reactions involving the α-amino, α-carboxyl, and reactive side chain functionalities of the amino acids. altabioscience.comiris-biotech.de In Fmoc-based SPPS, a common strategy involves using the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection, which is removed under mild basic conditions. altabioscience.comiris-biotech.denih.gov Side chain protection is also essential. For Serine, the hydroxyl group is commonly protected as a tert-butyl (tBu) ether. iris-biotech.depeptide.com Asparagine's amide side chain can be used without protection in some cases, particularly for shorter peptides, but it is susceptible to dehydration, especially during repeated exposure to coupling reagents in longer syntheses. peptide.comajol.info To mitigate this, the asparagine side chain amide nitrogen is often protected, with the trityl (Trt) group being a preferred choice in Fmoc chemistry. altabioscience.compeptide.com

The coupling of Fmoc-Ser(tBu)-OH to resin-bound Asn(Trt)-resin, or the coupling of Fmoc-Asn(Trt)-OH to resin-bound Ser(tBu)-resin (for the reverse sequence), requires the use of coupling reagents to activate the carboxyl group of the incoming amino acid. Common coupling reagents include carbodiimides (e.g., DCC, DIC) often used in combination with additives like HOBt or HOAt, or activated esters and uronium/phosphonium salts (e.g., HATU, HBTU).

One specific challenge in SPPS, particularly relevant for sequences containing Asn-Ser or this compound motifs, is the potential for aggregation of the peptide chain on the resin, which can lead to incomplete coupling and deprotection reactions, resulting in lower yields and purity. researchgate.netactivotec.com The formation of aspartimide is a notable side reaction when aspartic acid is followed by certain residues like serine or asparagine, although this is more directly related to Asp-containing sequences, the principles of mitigating aggregation and side reactions are relevant to optimizing synthesis conditions for this compound. nih.govresearchgate.net The use of pseudoproline dipeptides, such as Fmoc-Asn(Trt)-Ser(ψMe,Mepro)-OH, has been developed to address aggregation issues in sequences containing the Asn-Ser motif by introducing a structure-breaking element. activotec.comsigmaaldrich.compeptide.com While this specific pseudoproline is for the reverse sequence, it highlights the strategies employed to overcome difficulties associated with these specific amino acid combinations in SPPS.

LPPS involves carrying out peptide coupling reactions in homogeneous solution. abclonal.comgoogle.comsioc-journal.cn This method is often favored for the synthesis of shorter peptides, including dipeptides, and for large-scale production due to easier purification of intermediates compared to SPPS. abclonal.comgoogle.com

In LPPS, similar protecting group strategies as in SPPS are employed for the α-amino and side chain functionalities of Serine and Asparagine. The choice of protecting groups and coupling reagents is critical and depends on the specific synthesis strategy (e.g., stepwise coupling from C-terminus to N-terminus or fragment condensation). The formation of the peptide bond between protected Serine and Asparagine derivatives in solution requires careful control of reaction conditions to maximize yield and minimize side reactions. thieme-connect.de

Optimization of both SPPS and LPPS protocols for this compound synthesis focuses on maximizing coupling efficiency, minimizing side reactions, and facilitating purification to obtain the dipeptide in high yield and purity. Factors influencing optimization include the choice of protecting groups, coupling reagents, solvents, reaction times, temperature, and concentration.

For SPPS, strategies to improve yield and purity include the use of optimized coupling cycles, addressing aggregation (potentially through the use of pseudoproline building blocks or alternative solvents), and optimizing cleavage and deprotection conditions. researchgate.netsigmaaldrich.comnih.gov Incomplete side-chain deprotection, particularly for Asn(Trt), can be a problem and may require extended cleavage times or optimized cleavage cocktails. sigmaaldrich.com Microwave-assisted SPPS has also been explored to enhance coupling efficiency and reduce reaction times, which can be beneficial for difficult sequences. researchgate.net

In LPPS, optimization often involves screening different coupling reagents and reaction conditions to find those that provide the best balance of reactivity and selectivity for the specific protected amino acid derivatives being coupled. Efficient purification methods, such as crystallization or chromatography, are essential for isolating the dipeptide product with high purity.

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound

Enzymatic Synthesis and Biocatalytic Applications

Enzymatic synthesis offers an alternative, often more environmentally friendly, approach to peptide bond formation. Enzymes, such as proteases, can catalyze peptide synthesis under appropriate conditions, often in reverse of their hydrolytic activity. nih.govd-nb.info While specific detailed protocols for the enzymatic synthesis of this compound were not extensively detailed in the search results, the general principle of using biocatalysts for peptide synthesis and for the formation of N-acyl-amino acids involving serine and asparagine has been reported. nih.govd-nb.infokaust.edu.sagoogle.comchemrxiv.org

Enzymatic methods can offer high specificity, potentially reducing the need for extensive protecting group strategies and minimizing side reactions. However, challenges can include enzyme availability, stability, and optimizing reaction conditions (e.g., solvent, pH, temperature) to favor synthesis over hydrolysis. Research in this area continues to explore novel enzymes and reaction systems for efficient and selective peptide bond formation.

Targeted Derivatization for Advanced Research Probes

Derivatization of peptides, including dipeptides like this compound, is a common strategy to introduce specific functionalities for various research applications, such as improving detection in analytical methods or creating targeted probes.

For analytical purposes, this compound can be derivatized to enhance detection by techniques like HPLC or mass spectrometry. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) are used to label amino groups, facilitating chromatographic separation and detection. nih.govmn-net.comnih.gov

Beyond analytical applications, this compound can be incorporated into larger molecules or conjugated with other moieties to create advanced research probes. For example, peptide linkers containing specific amino acid sequences, including Ser and Asn, have been synthesized by SPPS and subsequently conjugated to fluorophores for applications in studying biological targets. nih.gov The Ser and Asn residues within such linkers can contribute to the linker's properties, such as flexibility, hydrophilicity, or potential interaction sites.

Another relevant derivatization strategy involves glycosylation. Asparagine residues are key sites for N-linked glycosylation in proteins, where a carbohydrate chain is attached to the nitrogen atom of the asparagine side chain amide. wikipedia.orgbitesizebio.com While this is a post-translational modification occurring on larger proteins, the principle of conjugating glycosyl moieties to asparagine is a form of derivatization that can be applied to peptides containing Asn for studying the impact of glycosylation or creating glycopeptide probes. creative-biolabs.combitesizebio.comsigmaaldrich.com

These targeted derivatization strategies highlight the utility of this compound as a versatile building block for creating molecules with tailored properties for specific research investigations.

Advanced Structural Elucidation and Conformational Analysis of Serine Asparagine Dipeptide

Spectroscopic Characterization

Spectroscopic methods offer non-destructive ways to probe the molecular structure and dynamics of peptides like Ser-Asn in various environments. Each technique provides complementary information, contributing to a comprehensive understanding of the dipeptide's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the high-resolution structure and dynamics of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the local environment of each atom, including chemical shifts, spin-spin couplings, and spatial proximities.

The initial step in NMR-based structural analysis is the assignment of observed resonances to specific nuclei within the molecule. 1D ¹H NMR spectra provide basic information such as chemical shifts, multiplicities, and integration, which can offer initial clues about the types and relative numbers of protons present. emerypharma.com However, for peptides, even small ones, the spectral overlap in 1D spectra can be significant due to the large number of protons. uzh.ch

Two-dimensional NMR experiments overcome this limitation by spreading the signals into a second dimension. nmims.edu Homonuclear 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are routinely used for through-bond correlation, allowing the identification of coupled spins within the same amino acid residue (spin systems). nih.gov, chemrxiv.org COSY experiments reveal protons that are coupled through two or three bonds (²J or ³J couplings). chemrxiv.org TOCSY experiments, on the other hand, show correlations between all protons within a coupled spin system, effectively identifying all protons belonging to a single amino acid residue. chemrxiv.org

Sequential assignment, which connects adjacent amino acid residues in the peptide chain, is typically achieved using Nuclear Overhauser Effect Spectroscopy (NOESY). uzh.ch NOESY experiments reveal through-space correlations (Nuclear Overhauser Effects, NOEs) between protons that are spatially close, usually within 5 Å. nmims.edu By identifying NOEs between protons on adjacent residues (e.g., the alpha proton of one residue and the amide proton of the next), the sequence-specific assignment of resonances can be established. uzh.ch, chemrxiv.org

For this compound, 1D ¹H NMR would show signals corresponding to the protons of the serine and asparagine residues, including the alpha, beta, and amide protons, as well as the side-chain protons of asparagine (CH₂ and NH₂). 2D COSY and TOCSY experiments would help identify the spin systems for serine (alpha, beta, and amide protons) and asparagine (alpha, beta CH₂, and amide protons, plus the side-chain NH₂ protons). chemrxiv.org NOESY would then be used to establish the sequential connectivity between the serine and asparagine residues.

Exchangeable protons, such as amide protons (NH) and hydroxyl protons (OH), can provide valuable information about hydrogen bonding patterns and molecular dynamics. The exchange rate of these protons with the solvent (typically D₂O in NMR experiments) is sensitive to their involvement in hydrogen bonds and their solvent accessibility. nmims.edu, chemrxiv.org Slowly exchanging protons are often indicative of being protected within the core of a folded structure or involved in stable hydrogen bonds.

Studies of amide proton exchange rates can reveal information about the conformational flexibility and the presence of transient secondary structures in peptides. nmims.edu For this compound, the exchange rates of the amide protons of both serine and asparagine, as well as the side-chain amide protons of asparagine and the hydroxyl proton of serine, can be monitored by dissolving the peptide in D₂O and observing the disappearance of their ¹H NMR signals over time. Differences in exchange rates can indicate variations in the local environment and dynamics of these protons.

Furthermore, NMR relaxation parameters (T₁, T₂, and NOE) can provide quantitative information about molecular motion and conformational dynamics over various timescales. nmims.edu While specific detailed research findings on the exchangeable proton studies and conformational dynamics of this compound as a standalone dipeptide were not extensively found in the search results, studies on peptides containing Ser and Asn residues demonstrate the utility of these techniques. For example, NMR studies of glycosylated peptides containing serine have shown differences in flexibility and rotational freedom around glycosidic bonds based on NMR data. researchgate.net Research on asparagine residues in coiled-coil interfaces has utilized 2D to 4D NMR experiments and relaxation dispersion experiments to probe the dynamics of Asn-Asn interactions, revealing conformational exchange in the microsecond to millisecond regime for side-chain conformers. acs.org

Isotopic labeling, particularly with ¹⁵N and ¹³C, is a powerful strategy to enhance NMR sensitivity and resolution, especially for larger peptides and proteins, and to facilitate resonance assignment and structural studies. nih.gov, sigmaaldrich.com Uniform labeling involves replacing all nuclei of a certain element with its isotope (e.g., all ¹⁴N with ¹⁵N or all ¹²C with ¹³C). nih.gov, sigmaaldrich.com This is commonly achieved by growing organisms or expressing proteins in media containing isotopically enriched precursors like ¹⁵NH₄Cl and ¹³C-glucose. nih.gov, nih.gov, sigmaaldrich.com

For a small dipeptide like this compound, uniform ¹⁵N and/or ¹³C labeling can simplify spectra and improve the signal-to-noise ratio, making resonance assignment more straightforward. Heteronuclear 2D and 3D NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and HNCA, become feasible with ¹⁵N and ¹³C labeling, providing correlations between protons and directly bonded or nearby heteronuclei. nih.gov, univr.it ¹H-¹⁵N HSQC, for instance, shows a correlation peak for each ¹H-¹⁵N pair, which is particularly useful for resolving overlapping amide proton signals. nih.gov

Selective isotopic labeling, where only specific amino acid types or even specific atomic positions are labeled, can be employed to further simplify complex spectra and target specific interactions or regions of interest. utoronto.ca, nih.gov This can be achieved through various methods, including the use of labeled amino acids in peptide synthesis or specific biosynthetic pathways in cell-based expression. sigmaaldrich.com, meihonglab.com While uniform labeling might be sufficient for a dipeptide, selective labeling could be beneficial in the context of this compound within a larger peptide or protein to isolate its signals and study its local environment and dynamics without interference from other residues. Studies on proteins have shown the effectiveness of selective ¹⁵N labeling for identifying amino acid types and facilitating the analysis of 3D spectra. utoronto.ca

Exchangeable Proton Studies and Conformational Dynamics[2],

Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure content of peptides and proteins in solution. psu.edu, jascoinc.com CD measures the differential absorption of left and right circularly polarized light by chiral molecules as a function of wavelength. psu.edu The peptide bond is a primary chromophore in the far-UV region (180-240 nm), and the CD spectrum in this region is highly sensitive to the conformation of the polypeptide backbone. psu.edu Different secondary structures, such as alpha-helices, beta-sheets, turns, and random coils, exhibit characteristic CD spectra. psu.edu, jascoinc.com

The CD spectrum of a random coil peptide typically shows a minimum around 195 nm. Alpha-helical structures exhibit minima at approximately 208 nm and 222 nm, and a maximum around 190 nm. Beta-sheet structures typically show a minimum around 216-218 nm and a maximum around 195-200 nm. psu.edu, nih.gov

For this compound, CD spectroscopy could be used to investigate how solvent conditions (e.g., pH, temperature, presence of co-solvents) influence its conformation. Although a dipeptide is unlikely to exhibit significant ordered secondary structure, changes in the CD spectrum under different conditions might indicate shifts in the ensemble of populated conformations, potentially favoring turn-like structures or extended states. Studies on peptides containing asparagine and serine have utilized CD to assess secondary structure and its changes upon mutation or in different environments. wisc.edu, jst.go.jp, researchgate.net For example, a peptide containing a this compound sequence within a T-cell stimulating epitope showed a CD spectrum indicative of a mixture of beta-turns and random coil in aqueous solution, with the beta-turn fraction increasing in the presence of trifluoroethanol. nih.gov

Data from CD experiments are often presented as ellipticity (in degrees) or mean residue ellipticity as a function of wavelength. Analyzing these spectra, often with the aid of deconvolution software, allows for the estimation of secondary structure content. elte.hu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These vibrations are characteristic of the chemical bonds and functional groups present in a molecule and their local environment, providing a unique "molecular fingerprint". researchgate.net, researchgate.net, mt.com, mdpi.com

IR spectroscopy measures the absorption of infrared light at specific frequencies that correspond to molecular vibrations that cause a change in the molecule's dipole moment. edinst.com, su.se Raman spectroscopy, on the other hand, measures the inelastic scattering of light, where photons lose or gain energy by interacting with molecular vibrations that cause a change in the molecule's polarizability. edinst.com, mt.com, spectroscopyonline.com IR and Raman spectroscopy are complementary techniques, as different vibrations may be active in one but not the other depending on the molecular symmetry and the nature of the bond vibration. edinst.com, mt.com

For a dipeptide like this compound, vibrational spectroscopy can provide information about the peptide bond vibrations (Amide I, II, and III bands), which are sensitive to the backbone conformation, as well as vibrations from the side chains of serine (hydroxyl group) and asparagine (amide group). researchgate.net, nih.gov The Amide I band (typically in the range of 1600-1700 cm⁻¹) is particularly sensitive to the peptide backbone conformation and is often used to characterize secondary structures in peptides and proteins. researchgate.net

IR and Raman spectra can be used for molecular identification and to study changes in molecular structure or interactions upon changes in environment or state. mt.com, nih.gov For instance, changes in the position, intensity, or shape of vibrational bands in the IR or Raman spectrum of this compound under different conditions could indicate alterations in hydrogen bonding, hydration, or conformational state. While specific detailed studies on the vibrational spectra of this compound dipeptide were not found, vibrational spectroscopy has been applied to study amino acids and peptides, providing insights into their molecular structure and interactions. researchgate.net, nih.gov The combination of IR and Raman spectroscopy offers a more complete vibrational fingerprint for comprehensive sample characterization. edinst.com, mdpi.com

Data from vibrational spectroscopy experiments are typically presented as spectra showing absorbance (IR) or scattered intensity (Raman) as a function of wavenumber (cm⁻¹). Analysis of these spectra involves identifying characteristic bands and interpreting their positions and intensities in terms of molecular structure and interactions.

Diffraction-Based Structural Determination

Diffraction techniques, such as X-ray crystallography and electron diffraction, provide powerful means to determine the atomic-resolution structures of molecules in crystalline forms. These methods rely on the scattering of X-rays or electrons by the electron density within a crystal, producing a diffraction pattern that can be analyzed to reconstruct the molecular structure.

X-ray Crystallography for Atomic Resolution Structures

X-ray crystallography is a primary technique for obtaining high-resolution three-dimensional structures of peptides and proteins. It involves growing well-ordered crystals of the molecule of interest and then diffracting X-rays off these crystals. The resulting diffraction pattern is unique to the arrangement of atoms within the crystal.

While direct experimental X-ray diffraction data specifically for a standalone this compound dipeptide crystal is not extensively documented in readily available public databases, the structural information of the L-serine–L-asparagine monohydrate crystal structure has been reported and utilized in computational studies mdpi.com. This experimental data provides valuable insights into the conformation and hydrogen bonding patterns of the this compound dipeptide in a crystalline environment, including its zwitterionic form and interaction with water molecules mdpi.com. The geometry derived from such experimental reports can serve as a reliable basis for theoretical calculations aimed at understanding the dipeptide's behavior mdpi.com. Furthermore, X-ray diffraction has been successfully applied to determine the structure of proteins in complex with peptides containing the this compound sequence, such as the crystal structure of the Bacillus subtilis peptide binding protein OppA in complex with a tetrapeptide modeled as this compound-Ser-Ser microbiologyresearch.orgresearchgate.netrcsb.org. These studies provide context for how the this compound motif behaves within larger molecular assemblies and its interactions with surrounding residues and solvent. The resolution of such protein-peptide complexes can be quite high, for instance, 1.90 Å in the case of the OppA-Ser-Asn-Ser-Ser complex, allowing for detailed analysis of the peptide's conformation and interactions within the binding site rcsb.org.

Analysis of dipeptide sequences within globular proteins using X-ray structures has also indicated that the presence of polar residues like Ser and Asn can play an important role in dictating conformation, suggesting the influence of solvent effects on their structural preferences nih.gov.

Electron Diffraction Studies for Crystalline Forms

Electron diffraction is another technique capable of determining the structures of crystalline materials. Unlike X-ray diffraction, which is typically performed on larger single crystals, electron diffraction is particularly useful for studying very small crystals or even nanocrystals that are not suitable for X-ray crystallography. This can be advantageous for molecules that are difficult to crystallize into large forms.

While specific documented examples of electron diffraction studies focused solely on this compound dipeptide crystals are not widely available in the provided search results, the principle applies to any crystalline form of the dipeptide. Electron diffraction can provide complementary structural information, especially for polymorphs or microcrystalline samples that might be encountered during synthesis or purification. The technique is sensitive to the periodic arrangement of atoms and can yield crystallographic data, including unit cell parameters and space group information, which are fundamental to understanding the solid-state structure.

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For peptides like this compound, tandem mass spectrometry (MS/MS) is particularly valuable for fragmentation analysis, which helps confirm the amino acid sequence and provides insights into the peptide's structure and modifications.

In MS/MS, the peptide ion is fragmented in the gas phase, and the resulting fragment ions are detected. The fragmentation patterns are characteristic of the amino acid sequence and can be used for de novo peptide sequencing or for confirming the identity of a known peptide by matching the experimental fragmentation spectrum to theoretical or database spectra wikipedia.org. Common fragmentation pathways in peptides lead to the formation of various ion types, including b-ions (containing the N-terminus) and y-ions (containing the C-terminus) wikipedia.orgresearchgate.net.

For peptides containing Serine and Asparagine, specific neutral losses can be observed during fragmentation. Serine residues can lead to the neutral loss of water (-18 Da), while Asparagine residues can result in the neutral loss of ammonia (B1221849) (-17 Da) wikipedia.orgresearchgate.net. These characteristic losses in the MS/MS spectrum can aid in identifying the presence of these residues within the peptide sequence and confirming the fragmentation pathway.

Mass spectrometry can also be used to differentiate peptide isomers based on their fragmentation patterns, as structural differences can influence the energetics of dissociation acs.org. While this compound itself is a specific sequence, MS/MS can help confirm the connectivity of Ser and Asn in the dipeptide and rule out isomeric possibilities if they were present in a mixture. Predicted collision cross-section values, obtainable through MS techniques like ion mobility-mass spectrometry, can also provide additional structural information related to the ion's shape and conformation in the gas phase uni.lu.

The combination of molecular weight determination and characteristic fragmentation patterns in mass spectrometry serves as a crucial tool for confirming the identity and structural integrity of the this compound dipeptide.

Computational and Theoretical Investigations of Serine Asparagine Dipeptide Systems

Quantum Chemical Calculations

Quantum chemical methods, based on the principles of quantum mechanics, are essential for investigating the electronic structure and energetic properties of molecules. These methods can provide highly accurate descriptions of molecular geometries, reaction pathways, and interaction energies.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and energetics of molecules, including peptides. DFT calculations have been applied to the serine-asparagine (SN) dipeptide to explore its molecular structure in different forms, such as the gas phase and solvated zwitterion form. nih.govmdpi.comnih.govdntb.gov.uaresearchgate.netresearchgate.netcsic.es These studies can match experimental crystal structures of SN, validating the computational approaches. nih.govmdpi.comnih.govdntb.gov.ua DFT is also utilized to analyze intermolecular interactions within the crystal structure of dipeptides. nih.govmdpi.comnih.govdntb.gov.ua Furthermore, DFT calculations can shed light on the relative stability of different tautomeric forms of Ser-Asn. nih.govmdpi.com The charge distribution of amino acid side chains, as evaluated by DFT, plays a significant role in the electronic structure and physicochemical properties of peptides. researchgate.net DFT calculations have also been employed to study the effect of the asparagine side chain on the dissociation of deprotonated peptides and the formation of cyclic succinimide (B58015) structures. ru.nl

Ab Initio Methods for Precise Molecular Property Prediction

Ab initio methods, which derive calculations directly from fundamental quantum mechanical principles without empirical parameters, are valuable for precise molecular property prediction. These methods can be used to calculate conformational energies and develop accurate force fields for molecular simulations. High-level ab initio calculations on model dipeptides, such as alanine (B10760859) dipeptide, have been used to develop and reparametrize force fields, improving their accuracy in reproducing conformational energies and many-body effects in the gas phase. nih.govacs.orgnih.gov While specific ab initio studies solely focused on predicting a wide range of molecular properties for this compound were not prominently found in the search results, the general application of these methods to dipeptides provides a foundation for understanding the intrinsic electronic and structural characteristics of this compound with high accuracy. acs.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools for studying the dynamic behavior and conformational changes of molecules over time. These simulations provide insights into the flexibility and accessible conformations of peptides in various environments.

Conformational Sampling and Dynamic Behavior of this compound

MD simulations are extensively used to explore the conformational space of dipeptides and larger peptides. nih.govresearchgate.netnih.govmsu.eduupc.eduacs.org Conformational sampling by MD simulations alone can be challenging, and enhanced sampling techniques like Hamiltonian replica exchange are coupled with MD to overcome these limitations and increase the accuracy of accessible conformations. researchgate.net MD simulations can generate a large number of structures, which are then used for analysis of conformational preferences. nih.gov Studies on various dipeptides, including those containing asparagine and serine, using explicit solvent MD simulations have been conducted to understand their behavior in aqueous solution. nih.govnih.govumd.edu These simulations can reveal the dynamic nature of dipeptide structures and the transitions between different conformations.

Simulation of Intermolecular Interactions and Solvent Effects

MD simulations are crucial for simulating the interactions of peptides with their environment, particularly with solvents like water. researchgate.netru.nlnih.govmsu.eduupc.eduumd.edunih.gov The solvent environment significantly influences the conformational equilibrium of peptides, shifting the stability order of different conformers. researchgate.netupc.edu For instance, in solution, structures stabilized by intermolecular hydrogen bonds with water molecules may become more stable than those with intramolecular hydrogen bonds that are preferred in a vacuum. researchgate.net MD simulations can capture the intricate network of hydrogen bonds and other non-covalent interactions that determine the peptide's behavior in solution. umd.eduijcrt.org Studies using MD simulations have investigated the effect of increasing solute concentration on the behavior of amino acids like asparagine in aqueous solution, highlighting the influence of crowded conditions on interaction thermodynamics. nih.gov

Advanced Conformational Mapping (e.g., Ramachandran Plots)

Ramachandran plots are a fundamental tool for visualizing the allowed conformational space of protein and peptide backbones by plotting the dihedral angles phi (φ) and psi (ψ). Computational studies contribute significantly to the understanding and refinement of these plots for individual amino acids and dipeptides.

Theoretical Models for Dipeptide Behavior in Complex Biological Environments

Computational and theoretical approaches are indispensable tools for elucidating the behavior of dipeptides like serine-asparagine (this compound) within the intricate and dynamic environments characteristic of biological systems. These methods provide atomic-level insights into conformational dynamics, interactions with surrounding molecules (such as water, ions, and lipids), and the influence of confinement or specific biological interfaces. Theoretical models, often coupled with computational simulations, allow researchers to probe phenomena that are challenging to observe experimentally, contributing significantly to the understanding of dipeptide roles and properties in biological contexts.

Theoretical studies on dipeptides, including those containing serine and asparagine residues, frequently employ techniques such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations. These methods enable the investigation of dipeptide structures and energetics in various environments, moving beyond simplified gas-phase models to more biologically relevant aqueous solutions and confined spaces. nih.govmdpi.comresearchgate.net Continuum solvation models, for instance, have been used to assess the influence of polar solvents on the conformational behavior and stability of peptides. nih.govacs.org

Molecular dynamics simulations have been particularly valuable in studying the interactions of amino acid side chains, including those of serine and asparagine, within complex environments such as bulk water and nanopores. aip.orgarxiv.org These simulations can reveal how confinement, for example within water-filled nanopores, alters the thermodynamic nature of interactions between side chains. In the case of this compound, studies using MD simulations have indicated that hydrogen-bonded configurations that are thermodynamically similar in bulk water can become thermodynamically distinct when confined within a cylindrical pore. aip.org This distinction can lead to altered rotamer distributions compared to those in bulk solvent, highlighting the significant impact of spatial constraints on dipeptide conformation and interaction. aip.org

Furthermore, computational studies have explored the behavior of amino acid side chains within membrane environments using techniques like umbrella sampling molecular dynamics simulations. nih.gov While these studies often use amino acid analogs, the principles and methodologies are applicable to understanding how dipeptide residues like serine and asparagine interact within lipid bilayers. Such investigations confirm expected trends regarding the preferential association of polar compounds, like serine and asparagine, within the membrane environment and the interactions of hydrophobic compounds outside the membrane. nih.gov Comparisons between explicit lipid simulations and implicit membrane models in these studies reveal that explicit modeling provides a more accurate representation of interaction energetics within the membrane. nih.gov

Theoretical calculations, including DFT, have also been applied to study the structure and interactions of peptides, such as the this compound dipeptide unit, in different states, including isolated molecules in gas phase and solvated forms. mdpi.com These calculations can match experimental crystal structures, validating the theoretical models and providing insights into molecular conformations and interactions. mdpi.com Studies on the intercalation of peptides containing Ser and Asn into materials like montmorillonite, relevant in potential drug delivery systems, utilize quantum mechanical calculations to show how peptide conformations change significantly upon intercalation into confined interlayer spaces. mdpi.comdntb.gov.ua This intercalation process can be energetically favorable, suggesting the utility of such theoretical investigations in exploring peptide behavior in complex material interfaces. mdpi.com

Computational analyses have also contributed to understanding the prevalence and potential correlations of amino acid residues, including this compound pairs, within biological sequences, such as those found in viral proteomes. mdpi.com While this focuses on sequence composition rather than dipeptide behavior in a dynamic environment, it underscores the application of computational methods in analyzing amino acid relationships within a biological context. mdpi.com

The stability of dipeptides and their propensity for modifications like deamidation in biological environments are also subjects of theoretical and computational inquiry. Deamidation of asparagine residues, which can occur in proteins and peptides, is influenced by neighboring residues and the local structural environment. tandfonline.compnas.org Computational studies using quantum mechanics and molecular dynamics simulations investigate the mechanisms and kinetics of such reactions, highlighting the roles of backbone conformation, side-chain rotamer conformation, and solvent accessibility as key molecular indicators. acs.orgtandfonline.com Theoretical models can provide mechanistic explanations for the strong influence of the residue immediately following asparagine (the n+1 residue), such as serine, on the rate of deamidation. tandfonline.com

Biochemical Roles and Molecular Interactions of Serine Asparagine Motifs

Serine-Asparagine in Post-Translational Modifications (PTMs)

Post-translational modifications are crucial processes that diversify protein function by adding chemical groups or proteins to specific amino acid residues after translation cellsignal.comabcam.comwikipedia.org. Serine and Asparagine residues are frequent targets for various enzyme-mediated PTMs.

N-Glycosylation Sequons (Asn-X-Ser/Thr) and Their Specificity

N-glycosylation is a vital PTM where glycan chains are attached to the nitrogen atom of an Asparagine residue within a specific consensus sequence known as the N-glycosylation sequon nih.govnews-medical.net. The canonical sequon is Asn-X-Ser/Thr, where 'X' can be any amino acid except Proline nih.govnews-medical.netdtu.dkoup.com. This modification typically occurs on proteins entering the endoplasmic reticulum and is catalyzed by the oligosaccharyltransferase (OST) complex nih.govresearchgate.net.

The presence of Serine or Threonine at the +2 position (two residues C-terminal to the Asparagine) is critical for the recognition and efficiency of N-glycosylation news-medical.net. While the Asn-X-Ser/Thr sequon is generally required, not all such sequons are glycosylated nih.govnews-medical.netdtu.dk. Factors influencing whether a sequon is modified include protein conformation, accessibility to the OST enzyme, and the nature of the amino acid at the 'X' position nih.govdtu.dkresearchgate.net. For instance, Proline at the 'X' position is known to typically preclude N-linked glycosylation dtu.dkoup.com.

Although less common, N-glycosylation has also been reported at non-canonical sequons, such as Asn-X-Cysteine sequences news-medical.netdtu.dkoup.com. Studies suggest that glycosylation at Asn-X-Threonine sequons may be significantly more efficient than at Asn-X-Serine sequons news-medical.net.

O-Glycosylation Involving Serine Residues

O-glycosylation involves the attachment of a sugar molecule to the oxygen atom of a Serine or Threonine residue in a protein nih.govcdghub.comuniprot.orgencyclopedia.pub. This process occurs primarily in the Golgi apparatus, although some types can begin in the endoplasmic reticulum or occur in the cytoplasm and nucleus nih.govcdghub.comuniprot.orgencyclopedia.pub. Unlike N-glycosylation, there is generally no strict consensus amino acid sequence required for O-glycosylation to occur, although predictive algorithms exist nih.govsigmaaldrich.com.

The most common type of O-glycosylation in mammals is initiated by the addition of N-acetylgalactosamine (GalNAc) to Serine or Threonine, catalyzed by polypeptide GalNAc transferases (GalNAcTs) nih.govuniprot.orgsigmaaldrich.com. Other sugars, such as mannose, fucose, glucose, or xylose, can also be the initiating sugar in different types of O-glycosylation nih.govuniprot.orgencyclopedia.pubsigmaaldrich.com. O-glycosylation plays important roles in protein folding, stability, solubility, and cell-cell interactions cdghub.comuniprot.orgencyclopedia.pub.

Other Enzyme-Mediated Post-Translational Modifications Affecting Ser or Asn

Besides glycosylation, Serine and Asparagine can undergo other enzyme-mediated PTMs. Serine residues are well-known targets for phosphorylation, a crucial regulatory modification where a phosphate (B84403) group is added to the hydroxyl group, often mediated by kinases libretexts.orgbritannica.comabcam.comwikipedia.orgletstalkacademy.comkhanacademy.orgmdpi.com. Phosphorylation of Serine plays key roles in cell signaling, enzyme activity, and protein-protein interactions libretexts.orgabcam.comletstalkacademy.com.

Asparagine residues can be involved in modifications such as ADP-ribosylation, although this is more commonly associated with acidic residues like glutamate (B1630785) and aspartate cellsignal.comwikipedia.orgmdpi.com. Methylation of Asparagine has also been reported, particularly in bacterial signaling and enzyme regulation, though it is less common than methylation of other residues like Arginine or Lysine (B10760008) cellsignal.comabcam.com. Amidation can occur at the C-terminus of proteins, sometimes involving the oxidative dissociation of a C-terminal Glycine (B1666218), but Asparagine can also be amidated wikipedia.orgexpasy.org.

Contributions to Peptide and Protein Structural Integrity and Functionality

Serine and Asparagine residues contribute significantly to the structural integrity and functionality of peptides and proteins through various interactions, primarily hydrogen bonding.

Role in Stabilizing Secondary and Tertiary Protein Structures

Studies on conserved Asparagine residues in proteins like microbial ribonucleases have demonstrated that their buried location and participation in intramolecular hydrogen bonds significantly contribute to conformational stability acs.orgnih.gov. Replacing a conserved Asparagine with other amino acids, including Serine, can lead to a decrease in protein stability and significant conformational changes acs.orgnih.gov. This highlights the specific and important structural role of Asparagine in certain protein contexts.

While small oligopeptides like the Cys-Asn-Ser tripeptide have limited inherent stability due to their size, their interactions and potential therapeutic applications can be influenced by the properties of the constituent amino acids like Asparagine mdpi.comresearchgate.net.

Characterization of Hydrogen Bonding Networks and Intermolecular Interactions

Serine and Asparagine are key players in the complex hydrogen bonding networks within proteins and at protein-ligand interfaces libretexts.orgbritannica.combrainly.comnih.govrsc.orgoup.com. The side chain of Serine can act as a hydrogen bond donor or acceptor through its hydroxyl group libretexts.orgbritannica.combrainly.com. The amide group of Asparagine can act as both a hydrogen bond donor (through the NH2 group) and an acceptor (through the carbonyl oxygen) libretexts.orgbritannica.combrainly.com.

These interactions are critical for stabilizing protein structures, mediating protein-protein interactions, and facilitating molecular recognition, such as in enzyme active sites libretexts.orgbrainly.com. Analysis of protein-ligand interactions has shown that Asparagine is a common acceptor in neutral hydrogen bonds, while Serine is a frequent donor rsc.org. In protein-DNA interactions, Serine and Asparagine residues can form hydrogen bonds with the DNA backbone or bases, contributing to binding stability and specificity oup.com.

Identification of Specific Ligand-Binding Motifs Involving Ser-Asn (in vitro studies)

In vitro studies have explored the involvement of asparagine and serine residues, which can form this compound motifs, in ligand binding within protein structures. For instance, research on muscarinic acetylcholine (B1216132) receptors investigated the functional role of a conserved asparagine residue in transmembrane domain VI in ligand binding and receptor activation. Mutation of this asparagine to serine (Asn507→Ser) in the m3 muscarinic receptor affected the binding affinities for certain muscarinic antagonists, such as atropine-like agents and pirenzepine, leading to dramatic reductions (235-28,300-fold) in affinity nih.gov. However, these mutations did not significantly alter the high-affinity binding of agonists like acetylcholine and carbachol (B1668302) nih.gov. This suggests that while this specific asparagine is crucial for the binding of certain antagonists, it is not critical for agonist binding or receptor activation nih.gov.

Another area of investigation involves the interaction of amino acids with aminoacyl-tRNA synthetases. In the case of seryl-tRNA synthetase (SerRS), in vitro studies using computational docking suggested that asparagine can bind to SerRS with a better binding energy than serine oup.comresearchgate.net. However, the predicted binding conformation of asparagine was different from that of serine, positioned in a manner that would likely hinder the formation of the activated aminoacyl adenylate complex due to clashing with the phosphate group of the AMP ligand oup.comresearchgate.net. This indicates that while this compound interactions or the presence of asparagine near a serine binding site might occur, the specific conformation is critical for functional activation.

Furthermore, a pentapeptide sequence Pro-His-Ser-Arg-Asn (PHSRN) found in human fibronectin has been identified as a synergistic site that enhances cell adhesion mediated by the α5β1 integrin receptor nih.gov. In vitro experiments using recombinant proteins and synthetic peptides demonstrated that substituting this PHSRN sequence into an otherwise inactive region of fibronectin markedly enhanced adhesive activity nih.gov. This highlights how a motif containing Ser and Asn can be part of a recognition sequence crucial for protein-ligand (in this case, integrin receptor) interaction and subsequent biological function nih.gov.

This compound Containing Peptides as Functional Biological Signals (e.g., Peroxisome-Targeting Signals)

Peptides containing this compound sequences have been identified as functional biological signals, notably in the context of protein targeting to peroxisomes. The peroxisome-targeting signal type 1 (PTS1) is a well-characterized C-terminal motif that directs proteins to the peroxisomal matrix wikipedia.org. While the canonical PTS1 sequence is often described as Ser-Lys-Leu (SKL) and variations like (S/A/C)-(K/R/H)-L, the tripeptide this compound-Leu (SNL) has been identified as a functional PTS1 in specific proteins portlandpress.comwikipedia.org.

Studies on human D-aspartate oxidase, an enzyme found in peroxisomes, revealed that its C-terminus ends in this compound-Leu (SNL) portlandpress.com. In vitro and in vivo investigations demonstrated that this SNL sequence functions as a peroxisome-targeting signal, mediating the interaction with the PTS1-binding protein PEX5p and directing a reporter protein (green fluorescent protein) to peroxisomes portlandpress.comnih.gov.

However, the functionality of SNL as a PTS1 can be context-dependent and may not be universally interchangeable with the canonical SKL motif. For example, when the PTS1 of rat hydratase:dehydrogenase, which contains an SKL sequence, was mutated to this compound-Leu, it lost its ability to direct proteins to peroxisomes nih.govsemanticscholar.org. This suggests that while SNL can serve as a functional PTS1 in some proteins like human D-aspartate oxidase, the specific amino acid context surrounding the motif and potentially other factors influence its recognition and efficiency nih.govsemanticscholar.org.

Further research on the human catalase PTS, which contains a C-terminal -KANL sequence, indicated that the penultimate asparagine residue appears to constitute an important component of this specific PTS semanticscholar.org. Replacing a key lysine residue four positions from the C-terminus with various amino acids, including asparagine and serine, dramatically reduced peroxisomal targeting semanticscholar.org. This underscores the nuanced role that Ser and Asn residues can play within PTS motifs, where their position and surrounding sequence context are critical for proper targeting.

Interfacial Interactions in Confined Environments (e.g., Nanopores, Micelles)

The interactions of amino acid side chains, including those of serine and asparagine, are significantly altered when confined in nanoscale environments such as nanopores and micelles compared to bulk water nih.govaip.orgaip.org. Molecular dynamics simulations have been employed to study the behavior of this compound side chain pairs in hydrophobic, water-filled nanopores nih.govnih.govaip.orgarxiv.orgaip.org.

These simulations reveal that the hydrogen-bonded interactions between the polar side chains of serine and asparagine exhibit an enhanced dependence on their relative orientations within a nanopore nih.govnih.govaip.orgaip.org. This is in contrast to bulk water, where the orientation dependence is less pronounced nih.govnih.govaip.orgaip.org. Confinement in cylindrical pores alters the thermodynamics of association for polar pairs like this compound, making hydrogen-bonded configurations that are thermodynamically similar in bulk water become distinct in the confined environment aip.orgarxiv.orgaip.org. This can lead to altered rotamer population distributions compared to the bulk solvent case aip.orgaip.org.

The behavior of peptides containing serine and asparagine has also been investigated in the context of lipid interfaces, such as phospholipid monolayers and micelles. Studies on self-assembling β-sheet peptides interacting with phospholipid monolayers found that peptides with serine and threonine side chains interacted more strongly and in a better-characterized manner with dioleoyl phosphatidylcholine (DOPC) monolayers compared to peptides with glutamine and asparagine side chains researchgate.net. This suggests that the specific nature of the polar side chain influences the peptide's interaction with the lipid interface researchgate.net. Another study mentioned asparagine-mediated self-association of a model transmembrane peptide in micelles scispace.com.

In the field of nanopore sensing, serine and asparagine residues are relevant both as components of peptides being analyzed and in the engineering of the nanopores themselves nih.govnih.gov. Engineered protein nanopores, such as those based on Mycobacterium smegmatis porin A (MspA), can discriminate between different amino acids, including serine and asparagine, based on the characteristic blockade signals they produce as they pass through or interact with the pore nih.gov. The interaction of peptides with the nanopore constriction, influenced by factors like phosphorylation of serine residues, can lead to detectable changes in ionic current, enabling conformational sensing acs.org.

Engagement of Serine-Asparagine in Protein-RNA Interactions

Serine and asparagine residues are frequently involved in protein-RNA interactions, contributing to the diverse functions of RNA-binding proteins nih.govarxiv.orgarxiv.orgcity.ac.uk. These polar amino acids, along with positively charged residues like lysine and arginine, are commonly found at protein-RNA interfaces nih.govarxiv.orgarxiv.orgcity.ac.uk.

Interactions between proteins and RNA molecules are mediated through various modes, including hydrogen bonds, van der Waals forces, and stacking interactions arxiv.orgarxiv.org. Serine and asparagine primarily engage in protein-RNA interactions through the formation of hydrogen bonds with the RNA backbone and bases nih.govarxiv.orgarxiv.org. Studies analyzing the types of interactions at protein-RNA interfaces have consistently shown that amino acid side chains, including those of serine and asparagine, are predominantly involved in forming hydrogen bonds with RNA nih.gov.

Analyses of preferred amino acid-nucleotide pairs in protein-RNA complexes across different organisms have provided insights into specific interaction preferences city.ac.ukd-nb.info. For instance, in Escherichia coli, Ser-C (Serine-Cytosine) and Asn-C (Asparagine-Cytosine) were identified as preferred interacting pairs d-nb.info. In Homo sapiens, serine and asparagine are also among the favored amino acids found at protein-RNA binding sites city.ac.ukd-nb.info.

The involvement of serine and asparagine in protein-RNA interactions highlights their role in the recognition and binding specificity between proteins and RNA molecules, which is fundamental to numerous cellular processes, including ribosome assembly, gene expression regulation, and viral replication arxiv.orgarxiv.orgcity.ac.uk.

Advanced Analytical Methodologies for Serine Asparagine Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate analytes based on their differential partitioning between a stationary phase and a mobile phase. For Ser-Asn, various chromatographic modes are applicable, often coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is widely used for the separation of amino acids and peptides. Method development for this compound using HPLC typically involves selecting an appropriate stationary phase and mobile phase composition to achieve optimal resolution. Reversed-phase HPLC (RP-HPLC) is a common choice, although the polar nature of this compound may require ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) to ensure adequate retention and separation. The choice of column (e.g., C18) and mobile phase (often involving aqueous buffers and organic solvents like acetonitrile) is critical and requires optimization based on the sample matrix and the desired separation characteristics. UV detection is frequently employed, often at wavelengths around 200-220 nm, where peptide bonds and some amino acid functional groups absorb. The development of rapid isocratic RP-HPLC methods has been reported for peptide quantification, demonstrating the potential for efficient analysis turkjps.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

LC-MS/MS is an indispensable tool for the sensitive and specific quantification of peptides and amino acids, including this compound. The coupling of HPLC (or UHPLC for faster separations) with tandem mass spectrometry provides both chromatographic separation and highly selective detection based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions. This technique is particularly valuable for analyzing complex biological samples where interference from other compounds is a concern. LC-MS/MS methods have been developed for the quantitative analysis of amino acids in various biological fluids, demonstrating high sensitivity and reproducibility peerj.com. The use of electrospray ionization (ESI) in positive mode is common for peptides. Quantification is typically performed using stable isotope-labeled internal standards to account for variations during sample preparation and analysis. LC-MS/MS is considered highly suitable for the quantification and localization of degradation sites in proteins, including those involving asparagine residues nih.gov.

Two-Dimensional (2D-LC) and Three-Dimensional (3D-HPLC) Chromatographic Applications

For highly complex samples or when enhanced separation power is required, multi-dimensional chromatography such as 2D-LC or 3D-HPLC can be employed. These techniques couple two or more separation mechanisms orthogonally, significantly increasing peak capacity and resolution. In the context of peptide analysis, a common approach involves using a first dimension separation based on one property (e.g., ion exchange or HILIC) followed by a second dimension based on a different property (e.g., reversed-phase). While specific applications for this compound were not extensively detailed in the search results, 2D-HPLC systems have been designed for the chiral analysis of Ser-containing dipeptides, highlighting the applicability of these advanced techniques to dipeptide analysis researchgate.net. The use of different stationary phases in sequential dimensions allows for the separation of compounds that coelute in a single dimension, providing a more comprehensive analysis of the sample composition.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged molecules like amino acids and peptides. CE separates analytes based on their charge-to-size ratio within a narrow capillary tube under the influence of an electric field. This technique provides high separation efficiency, short analysis times, and low sample consumption. CE methods have been developed for the analysis of amino acids, including Ser and Asn, often coupled with sensitive detection methods like UV or mass spectrometry nih.gov. Chiral CE, utilizing chiral selectors in the background electrolyte, can be used to separate enantiomers of amino acids and potentially dipeptides nih.govresearchgate.net. The coupling of CE with MS (CE-MS) combines the high resolution of CE with the sensitivity and specificity of MS detection nih.govnih.gov.

Novel Derivatization Strategies for Enhanced Analytical Sensitivity

Many amino acids and small peptides lack strong chromophores or fluorophores, which can limit detection sensitivity, particularly when using UV or fluorescence detectors. Derivatization strategies involve chemically modifying the analyte to introduce a detectable tag or to improve chromatographic behavior. Pre-column derivatization, where the analyte is modified before injection onto the chromatographic column, is a common approach. Various derivatization reagents have been developed to enhance sensitivity for amino acid analysis, including those that introduce fluorescent or UV-absorbing groups oup.commdpi.com. For LC-MS/MS analysis, derivatization can also be used to improve ionization efficiency or introduce specific fragmentation patterns for enhanced detection and quantification mdpi.com. While specific novel derivatization strategies solely for this compound were not detailed, the principles and reagents applied to other amino acids and small peptides are applicable. Examples of derivatization agents used for amino acid analysis include o-phthalaldehyde (B127526) (OPA), fluorenylmethyl chloroformate (FMOC), and various chiral derivatizing agents for enantiomeric separation researchgate.netmdpi.com. The choice of derivatization strategy depends on the detection method, the sample matrix, and the desired analytical performance.

Applications in Peptidomimetic Design and Advanced Biomaterial Engineering

Ser-Asn as a Foundational Motif in Peptidomimetic Design

While the dipeptide this compound itself may not be universally recognized as a primary foundational motif, the individual amino acids Serine and Asparagine, and their occurrence within specific peptide sequences, are integral to peptidomimetic design strategies. Peptidomimetics are developed to overcome limitations of native peptides, such as poor metabolic stability and bioavailability, while retaining or enhancing their biological activity. The inclusion and strategic placement of Ser and Asn residues can influence the conformation and interaction profile of these designed molecules.

For instance, amino acids like Asparagine and Serine are known to act as N-capping residues in alpha-helices, contributing to the stabilization of this secondary structure through hydrogen bond interactions peptides.guide. The stabilization of specific conformations is a key aspect of peptidomimetic design aimed at mimicking the bioactive state of a peptide ligand peptides.guide. Studies on antimicrobial peptides have also highlighted the role of Asn within specific motifs, such as Asn-Pro-Thr and Asn-Lys-Pro, in stabilizing helical structures through side-chain to main-chain hydrogen bonds wikipedia.org.

Furthermore, Ser and Asn are frequently present in variable positions within peptide sequences explored for their biological activity. In insect kinins, a core pentapeptide sequence includes variable positions where Asn and Ser can occur, and modifications to this core have been explored for developing biostable peptidomimetic analogs massbank.eu. The presence of polar amino acids like Asn and Ser in functional peptide sequences identified through library screening underscores their contribution to interactions with target proteins, often through hydrogen bonding uni.lucnr.it.

Integration of this compound Sequences into Biomaterial Scaffolds for Tissue Engineering

Peptide sequences containing this compound have been successfully integrated into biomaterial scaffolds to enhance their interaction with cells and promote tissue regeneration. This approach leverages the specific binding capabilities of these sequences to mimic the extracellular matrix (ECM) and guide cellular behavior.

A prominent example is the Pro-His-Ser-Arg-Asn (PHSRN) sequence, derived from fibronectin, which contains the Ser-Arg-Asn tripeptide. The PHSRN motif is recognized by integrin α5β1 and is used to functionalize biomaterials to promote cell adhesion and facilitate the populating of scaffolds with specific cell types nih.govnih.gov. Research has shown that incorporating the synergistic PHSRN sequence alongside other cell adhesion motifs like RGD significantly enhances cell adhesion on biomaterial surfaces nih.govfishersci.ptwikipedia.org. Studies have specifically demonstrated that Ser-Arg-Asn peptides can enhance cell adhesion, migration, and stratification, highlighting the importance of this sequence within the context of bone tissue engineering biomaterials mpg.de.

Beyond PHSRN, other peptide sequences containing this compound have been explored. A TGF-β–binding peptide sequence, His-Ser-Asn-Gly-Leu-Pro-Leu (HSNGLPL), which includes the this compound dipeptide, has been incorporated into self-assembling peptide amphiphile biomaterials, demonstrating its utility in controlling growth factor presentation and release from scaffold matrices nih.gov. The integration of such sequences into biomaterials aims to create a more biomimetic environment that supports cell attachment, proliferation, and differentiation, crucial steps in successful tissue engineering nih.govmpg.de.

High-Throughput Peptide Library Screening for Functional this compound Containing Sequences

High-throughput screening of peptide libraries is a powerful method for discovering novel peptide sequences with desired biological functions, and this often leads to the identification of functional peptides containing Ser and Asn residues. These libraries can encompass a vast diversity of sequences, including those with natural and non-natural amino acids fishersci.atwikipedia.orgcloudfront.net.

Studies employing in silico combinatorial library screening have identified functional peptide ligands containing Ser and Asn, noting their involvement in hydrogen bond interactions with target proteins cnr.it. Similarly, the screening of stapled alpha-helix peptide libraries has revealed that functional binders frequently contain polar amino acids like Ser and Asn, which contribute to binding affinity uni.lu.

Furthermore, high-throughput screening approaches have led to the discovery of peptide-mimetics containing Ser and Asn sequences with potential therapeutic applications. For instance, in silico screening identified an Asn-Ile-Ile-Gly-Val-Ser-Tyr peptide-mimetic as a potential corrector for cystic fibrosis transmembrane conductance regulator (CFTR) protein dysfunction wikipedia.org. These findings demonstrate that high-throughput screening methodologies are effective tools for identifying functional peptide sequences that include Ser and Asn, providing leads for both peptidomimetic development and the design of bioactive biomaterials.

Biochemical Degradation Pathways and Stability Assessments of Serine Asparagine

Enzymatic Hydrolysis Mechanisms and Kinetics

Enzymatic hydrolysis of peptides, including dipeptides like Ser-Asn, is primarily catalyzed by peptidases and proteases. These enzymes cleave the peptide bond through a hydrolytic reaction, effectively breaking the dipeptide into its constituent amino acids, serine and asparagine. The mechanism typically involves a nucleophilic attack on the peptide bond's carbonyl carbon, often facilitated by catalytic residues within the enzyme's active site. Metal ions can also play a catalytic role in some enzymatic hydrolysis mechanisms uni-freiburg.de.

Dipeptidases are a class of enzymes specifically responsible for hydrolyzing dipeptides. These enzymes can be located in various cellular compartments or released into the extracellular environment . The efficiency and rate of enzymatic hydrolysis (kinetics) are highly dependent on the specific enzyme involved, its concentration, and the surrounding environmental conditions such as pH and temperature, as well as the specific amino acid sequence of the dipeptide uni-freiburg.de. While general mechanisms for dipeptide hydrolysis by enzymes like carboxypeptidase and thermolysin have been studied, with reported kcat values indicating high catalytic efficiency uni-freiburg.de, specific kinetic data for the enzymatic hydrolysis of the this compound dipeptide by particular enzymes are not extensively detailed in the readily available literature. The substrate specificity of different peptidases varies, meaning that some enzymes will hydrolyze this compound more efficiently than others .

Non-Enzymatic Degradation Routes in Aqueous and Biologically Relevant Conditions

Non-enzymatic degradation of peptides can occur through several chemical pathways in aqueous solutions and biologically relevant conditions. Hydrolysis of the peptide bond is a fundamental non-enzymatic route, which can be catalyzed by acids or bases uni-freiburg.deuni.lumetabolomicsworkbench.orguni-freiburg.denih.gov. Acid-catalyzed hydrolysis typically involves protonation of the peptide bond's carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water metabolomicsworkbench.orgnih.gov. Base-catalyzed hydrolysis can involve hydroxide (B78521) ion directly attacking the carbonyl carbon uni-freiburg.denih.gov. The rate of non-enzymatic hydrolysis is generally much slower compared to enzymatic hydrolysis under physiological conditions uni-freiburg.de.

A particularly significant non-enzymatic degradation pathway for peptides containing asparagine residues is deamidation uni.luwikipedia.org. This reaction involves the intramolecular cyclization of the asparagine side chain, where the nitrogen atom of the peptide bond C-terminal to the asparagine residue attacks the asparagine side chain's carbonyl carbon wikipedia.org. This attack forms a five-membered cyclic succinimide (B58015) intermediate wikipedia.org. The formation of this succinimide is often the rate-limiting step in the deamidation process. The succinimide intermediate is typically unstable under physiological conditions and undergoes hydrolysis to form a mixture of two products: the normal aspartyl peptide and the isoaspartyl peptide, where the peptide chain is linked to the beta-carboxyl group of aspartate instead of the alpha-carboxyl group wikipedia.org.

The amino acid residue immediately following asparagine significantly influences the rate of deamidation via the succinimide pathway uni.luwikipedia.org. Sequences where asparagine is followed by a small, flexible residue such as glycine (B1666218) or serine are particularly susceptible to this degradation route uni.luwikipedia.org. The this compound dipeptide contains an asparagine residue followed by a serine residue in the reverse orientation (Asn-Ser). While the primary structure of this compound is different from Asn-Ser, the principles of Asn deamidation and the influence of the adjacent residue are relevant. In the context of this compound, non-enzymatic hydrolysis of the peptide bond would yield free serine and asparagine. However, if this compound were part of a larger peptide or protein sequence, or if the context allowed, the asparagine residue could undergo deamidation, especially if followed by a susceptible residue. The search results specifically highlight Asn-Ser motifs as being prone to deamidation wikipedia.org.

Another non-enzymatic degradation route for dipeptides, particularly under elevated temperatures or specific conditions, is cyclization to form diketopiperazines (cyclic dipeptides) nih.gov. This involves the formation of a cyclic amide structure by the reaction of the N-terminal amino group with the C-terminal amide bond nih.gov.

Factors Influencing Dipeptide Stability in vitro Biochemical Systems

The stability of dipeptides like this compound in in vitro biochemical systems is influenced by a combination of intrinsic and extrinsic factors. These factors can affect the rates of both enzymatic and non-enzymatic degradation pathways.

Key factors include:

pH: The pH of the solution significantly impacts the rates of acid- and base-catalyzed hydrolysis uni.luuni-freiburg.denih.gov. Deamidation of asparagine is also pH-dependent, typically occurring more readily at neutral to alkaline pH uni.luwikipedia.org.

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis and deamidation uni.lu. Hydrothermal conditions, for example, can promote both hydrolysis and cyclization.

Amino Acid Sequence: As discussed, the identity of the amino acid residue following asparagine has a substantial effect on the rate of deamidation uni.luwikipedia.org. The specific sequence of the dipeptide dictates its susceptibility to different enzymes and non-enzymatic reactions.

Peptide Concentration: In some cases, peptide concentration can influence physical stability phenomena like aggregation, which can indirectly impact chemical degradation by altering the local environment or conformation.

Buffer Species and Ionic Strength: The composition and ionic strength of the buffer can affect peptide stability by influencing ionization states and potential interactions that may catalyze or inhibit degradation reactions uni.lu. For instance, phosphate (B84403) ions have been reported to accelerate deamidation reactions.

Conformational Flexibility: The local conformation and flexibility of the peptide backbone around susceptible residues, such as asparagine, can significantly impact the rate of deamidation via succinimide formation uni.luwikipedia.org. More flexible regions may be more prone to degradation. In the context of a small dipeptide like this compound, the inherent flexibility is likely higher compared to residues within a folded protein structure.

Presence of Enzymes: The presence and activity of specific peptidases in a biochemical system will directly influence the rate of enzymatic hydrolysis uni-freiburg.de.

Here is a summary of factors influencing peptide stability, relevant to this compound:

| Factor | Effect on Stability | Relevant Degradation Pathways |

| pH | Can increase or decrease hydrolysis and deamidation rates depending on the specific pH range. uni.luuni-freiburg.denih.gov | Enzymatic Hydrolysis, Non-Enzymatic Hydrolysis, Deamidation uni.luuni-freiburg.denih.gov |

| Temperature | Higher temperatures generally increase degradation rates. uni.lu | Enzymatic Hydrolysis, Non-Enzymatic Hydrolysis, Deamidation, Cyclization uni.lu |

| Amino Acid Sequence | Influences enzyme specificity and susceptibility to non-enzymatic routes like deamidation (e.g., Asn-Ser motif). uni.luwikipedia.org | Enzymatic Hydrolysis, Non-Enzymatic Hydrolysis, Deamidation uni.luwikipedia.org |

| Peptide Concentration | Can influence aggregation, which may indirectly affect degradation. | Aggregation (indirectly affecting chemical degradation) |

| Buffer Species/Ionic Strength | Can catalyze or inhibit degradation reactions. uni.lu | Non-Enzymatic Hydrolysis, Deamidation uni.lu |

| Conformational Flexibility | Increased flexibility around Asn can promote deamidation. uni.luwikipedia.org | Deamidation uni.luwikipedia.org |

| Presence of Enzymes | Directly catalyzes enzymatic hydrolysis. uni-freiburg.de | Enzymatic Hydrolysis uni-freiburg.de |

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Ser-Asn in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used due to its high sensitivity and specificity. For quantification, isotope dilution mass spectrometry (IDMS) with labeled this compound internal standards improves accuracy. Ensure calibration curves are validated across expected concentration ranges, and include negative controls to account for matrix interference .

- Data Handling : Present retention times, mass-to-charge ratios, and fragmentation patterns in tabular form alongside calibration data. Statistical validation (e.g., R² values, limit of detection/quantification) should accompany results .

Q. What are the established protocols for synthesizing this compound in vitro, and how can purity be verified?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids is standard. Post-synthesis, reverse-phase HPLC with UV detection (214 nm) confirms purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation. For reproducibility, document resin type, coupling reagents (e.g., HBTU/HOBt), and deprotection conditions in detail .

- Quality Control : Include chromatograms (HPLC) and NMR spectra in supplementary materials. Purity thresholds (e.g., ≥95%) must align with peer-reviewed standards .